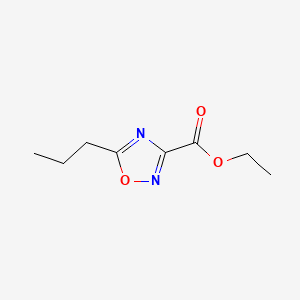

Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-5-6-9-7(10-13-6)8(11)12-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOLVNJIFAVYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676395 | |

| Record name | Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-37-3 | |

| Record name | Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Amidoxime Preparation : Propionitrile reacts with hydroxylamine hydrochloride in ethanol under basic conditions (triethylamine, TEA) to form the corresponding amidoxime.

-

Acylation : The amidoxime is acylated with ethyl oxalate or ethyl chlorooxalate in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt).

-

Cyclodehydration : The intermediate O-acylamidoxime undergoes thermal cyclodehydration at 100°C in the presence of TEA, yielding the target compound.

Optimization Insights :

-

Microwave irradiation reduces reaction times from hours to minutes while improving yields by 15–20%.

-

Solvent selection critically impacts cyclization efficiency. Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their high dielectric constants, which stabilize transition states.

Example Protocol :

| Parameter | Condition |

|---|---|

| Amidoxime | Propionitrile-derived amidoxime |

| Acylating Agent | Ethyl oxalate |

| Coupling Agents | EDC (1.5 eq), HOAt (1 eq) |

| Solvent | Anhydrous DMF |

| Temperature | 100°C, 3 hours |

| Yield | 66–72% |

Three-Step Synthesis via Ammonolysis and Acylation

A patent-pending method (CN104974106A) outlines a scalable three-step route suitable for industrial production. This approach avoids toxic reagents like chlorinated solvents and prioritizes cost-effective starting materials.

Stepwise Procedure

-

Ammonolysis of Dialkyl Oxalate :

Diethyl oxalate reacts with hydrazine hydrate in ethanol to yield ethyl oxalate hydrazide. -

Acylation with Fatty Acid Anhydride :

The hydrazide intermediate is acylated with propionic anhydride to form 2-hydrazide-ethyl oxalate. -

Dehydration Cyclization :

Heating the acylated product in toluene with p-toluenesulfonic acid (PTSA) catalyzes ring closure.

Advantages :

-

Eliminates hazardous reagents (e.g., POCl₃, thionyl chloride).

-

Utilizes inexpensive propionic anhydride instead of custom-synthesized acyl chlorides.

One-Pot Parallel Synthesis Using Coupling Agents

A high-throughput method developed by ACS Combinatorial Science enables the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles in a single pot. This strategy is ideal for generating combinatorial libraries.

Key Steps :

-

Amidoxime Formation : Propionitrile and hydroxylamine react in ethanol at 70°C for 16 hours.

-

In Situ Acylation : Addition of ethyl oxalate, EDC, and HOAt facilitates acylation without intermediate purification.

-

Cyclodehydration : TEA-mediated ring closure at 100°C completes the synthesis.

Performance Metrics :

-

Throughput : 40 reactions processed in parallel.

Copper-Catalyzed Arylation Approach

Although primarily used for aryl-substituted oxadiazoles, a copper-catalyzed method (ACS Journal of Organic Chemistry) offers insights into functionalizing the 5-position with alkyl groups.

Protocol Adaptation :

-

Oxadiazole Core Synthesis : Ethyl oxadiazole-3-carboxylate is prepared via cyclization.

-

Alkylation at C5 : Copper(I) iodide and 1,10-phenanthroline catalyze the coupling of ethyl oxadiazole-3-carboxylate with 1-iodopropane.

Challenges :

-

Lower yields (45–50%) for alkyl vs. aryl groups due to slower oxidative addition of alkyl halides.

-

Requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Amidoxime Cyclization | 3 | 66–72 | Moderate | Low (DMF toxicity) |

| Three-Step Patent Route | 3 | 85 | High | None |

| One-Pot Parallel | 1 | 60–75 | Moderate | Moderate (EDC/HOAt) |

| Copper-Catalyzed | 2 | 45–50 | Low | High (Cu waste) |

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways . The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxadiazole ring.

Comparison with Similar Compounds

The following analysis compares Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate with structurally related 1,2,4-oxadiazole-3-carboxylates, focusing on substituent effects, physicochemical properties, toxicity, and synthetic utility.

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Substituent Bulk: Bulky groups (e.g., Boc-amino, chlorophenyl) increase molecular weight and may enhance steric hindrance, affecting binding affinity in biological targets .

- Electron-Withdrawing Groups : Chlorine (in 4-chlorophenyl) and ethoxy groups may alter electronic properties, influencing reactivity in hydrolysis or nucleophilic substitution .

- Toxicity Trends: Compounds with polar substituents (e.g., Boc-amino) exhibit higher acute toxicity (Category 4 oral toxicity) compared to simpler alkyl/aryl analogs .

Key Insights :

- Hydrolysis Resistance : The 1,2,4-oxadiazole core generally resists hydrolysis, but ester groups (e.g., ethyl) can be cleaved under basic/acidic conditions to yield carboxylic acids, as seen in .

- Synthetic Accessibility : The amidoxime route is widely used for oxadiazole synthesis, though yields vary with substituent complexity .

Table 3: Hazard Classification of Selected Analogs

Biological Activity

Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 184.19 g/mol. The structure features a five-membered ring containing two nitrogen atoms and three carbon atoms, along with an ethyl group and a carboxylate group. This specific arrangement contributes to its diverse biological activities.

Biological Activities

Research indicates that compounds in the oxadiazole family, including this compound, exhibit various biological activities:

- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Studies have indicated its effectiveness against pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium at low concentrations (e.g., 3 μg/mL) .

- Antiviral Properties : The compound's structural similarity to other oxadiazoles suggests potential antiviral activity. For example, derivatives of oxadiazoles have been explored as antiviral agents against enteroviruses . The interaction of the ethyl carboxylate group with viral proteins may enhance its efficacy.

- Anticancer Activity : Preliminary studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines. This compound may similarly affect cell viability and apoptosis pathways in various cancer models .

The mechanism of action for this compound involves interactions with specific biological targets:

- Enzyme Inhibition : The oxadiazole ring can interact with enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity.

- Cellular Pathways : By affecting signaling pathways related to apoptosis and inflammation, the compound may exert its anticancer and anti-inflammatory effects .

Antimicrobial Study

A study focused on the antimicrobial properties of modified oxadiazole compounds reported that this compound exhibited significant activity against C. difficile, demonstrating a rapid killing effect at concentrations as low as 4× MIC within hours .

Anticancer Evaluation

In vitro studies evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Results indicated that compounds similar to this compound could induce apoptosis through caspase activation pathways .

Comparative Analysis

| Compound | Biological Activity | Target Pathogen/Cell Line | IC50/Activity Level |

|---|---|---|---|

| This compound | Antimicrobial | C. difficile, E. faecium | 3 μg/mL |

| Similar Oxadiazoles | Antiviral | Enteroviruses | Varies |

| Oxadiazole Derivatives | Anticancer | A549 (lung cancer) | IC50 < 50 μM |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate to ensure stability?

- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent degradation . Avoid dust formation by using closed systems and ensure adequate ventilation. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. For respiratory protection, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while Liquid Chromatography-Mass Spectrometry (LC-MS) ensures purity assessment. For example, in related oxadiazole derivatives, LC-MS analysis confirmed molecular ions (e.g., m/z 235.1 [M+H]⁺ for hydrolysis products) . Thin-layer chromatography (TLC) with UV visualization can monitor reaction progress.

Q. What are the acute toxicity risks, and how should accidental exposure be managed?

- Methodological Answer : The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335) . In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with saline or water for 15 minutes and seek medical attention. Use activated charcoal slurry for accidental ingestion, but avoid inducing vomiting .

Advanced Research Questions

Q. How can synthesis routes be optimized to improve yields and minimize byproducts?

- Methodological Answer : Reaction conditions significantly impact yields. For example, ester hydrolysis under acidic conditions (TFA/DCM) achieved 94% yield in related oxadiazole derivatives, while electron-deficient arylamines failed to react due to electronic effects . Optimize temperature (e.g., 110°C for cyclization steps) and use inert atmospheres to suppress side reactions. Monitor intermediates via TLC and employ flash chromatography for purification .

Q. How can researchers address missing physicochemical data (e.g., logP, solubility) for this compound?

- Methodological Answer : Experimental determination is essential. Use shake-flask methods with octanol-water partitioning to measure logP. For solubility, perform phase-solubility studies in buffers (pH 1–7.4) at 25°C. Computational tools like ACD/Labs or COSMOtherm can predict properties but require validation with experimental data .

Q. Under what conditions does this compound decompose, and how can stability be assessed?

- Methodological Answer : While the compound is stable under recommended storage, thermal decomposition may occur >150°C, releasing CO, NOₓ, and HBr gases . Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For decomposition product identification, use GC-MS or high-resolution LC-MS/MS .

Q. How do electronic effects of substituents influence reactivity in downstream derivatization?

- Methodological Answer : Electron-donating groups (e.g., -NH₂, -OCH₃) enhance nucleophilic substitution reactions, while electron-withdrawing groups (e.g., -NO₂, -CF₃) hinder reactivity. For instance, electron-rich arylamines yielded triazole derivatives in 76–89% yields, whereas electron-poor analogues failed . Use Hammett constants (σ) to predict substituent effects and guide synthetic design.

Q. What analytical strategies are recommended to resolve discrepancies in reported toxicity data?

- Methodological Answer : Address conflicting data (e.g., missing ecotoxicity or carcinogenicity profiles) by conducting in vitro assays (e.g., Ames test for mutagenicity) and in vivo acute toxicity studies (OECD 423 guidelines). Cross-reference regulatory databases (IARC, ACGIH) to confirm classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.